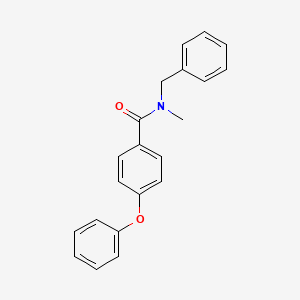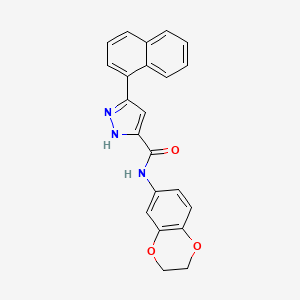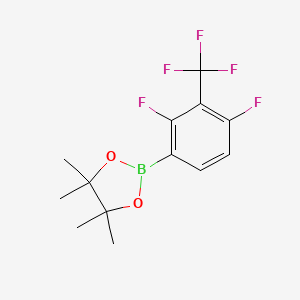![molecular formula C14H24N2O2 B15155851 (4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two oxazole rings and chiral centers, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and advanced purification techniques can further enhance the production efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex molecule with additional functional groups, while reduction could result in a simpler, more reactive compound.
Wissenschaftliche Forschungsanwendungen
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole include:
- (1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-enyl-1-methylpropyl
- (1S,4R)-1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
Uniqueness
What sets (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole apart is its specific chiral centers and the presence of two oxazole rings, which can impart unique reactivity and interactions compared to other similar compounds. This makes it particularly valuable in applications requiring precise stereochemistry and specific molecular interactions.
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
4-butan-2-yl-2-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
RRKVGDPHNBRCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(butylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155776.png)


![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)

![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
